molecular formula C23H18FN3O3 B7708232 N-(2-fluorophenyl)-2-{2-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]phenoxy}acetamide

N-(2-fluorophenyl)-2-{2-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]phenoxy}acetamide

Cat. No.: B7708232
M. Wt: 403.4 g/mol
InChI Key: AFZHYBOVAVMPEU-UHFFFAOYSA-N
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Description

N-(2-fluorophenyl)-2-{2-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]phenoxy}acetamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a fluorophenyl group, a phenoxyacetamide moiety, and an oxadiazole ring, which collectively contribute to its distinctive chemical behavior and potential utility in research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-fluorophenyl)-2-{2-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]phenoxy}acetamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes:

    Formation of the oxadiazole ring: This can be achieved through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under dehydrating conditions.

    Coupling reactions: The oxadiazole intermediate is then coupled with a fluorophenyl derivative using reagents such as coupling agents (e.g., EDC, DCC) in the presence of a base.

    Final assembly: The phenoxyacetamide moiety is introduced through nucleophilic substitution reactions, often under basic conditions to facilitate the formation of the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to scale up the production efficiently.

Chemical Reactions Analysis

Types of Reactions

N-(2-fluorophenyl)-2-{2-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]phenoxy}acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, potentially leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, which may reduce specific functional groups within the molecule.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reactive sites available within its structure.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base, or electrophiles like alkyl halides under appropriate conditions.

Major Products Formed

The major products formed from these reactions would depend on the specific functional groups targeted. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

N-(2-fluorophenyl)-2-{2-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]phenoxy}acetamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of new materials or catalysts.

    Biology: Investigated for its potential biological activity, including antimicrobial, antifungal, or anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features that may interact with specific biological targets.

    Industry: Utilized in the development of specialty chemicals, polymers, or as a precursor in the synthesis of advanced materials.

Mechanism of Action

The mechanism of action of N-(2-fluorophenyl)-2-{2-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]phenoxy}acetamide involves its interaction with specific molecular targets. The oxadiazole ring and fluorophenyl group may facilitate binding to enzymes or receptors, modulating their activity. This compound may inhibit or activate certain pathways, leading to its observed biological effects. Detailed studies, including docking and molecular dynamics simulations, are often conducted to elucidate these interactions at the molecular level .

Comparison with Similar Compounds

Similar Compounds

  • N-(2-fluorophenyl)-2-(3-methylphenyl)acetamide
  • N-(2-fluorophenyl)-3-(4-methylphenyl)acrylamide
  • 3-(3-fluorophenyl)-N-(3-methylphenyl)-2-propenamide

Highlighting Uniqueness

Compared to similar compounds, N-(2-fluorophenyl)-2-{2-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]phenoxy}acetamide stands out due to the presence of the oxadiazole ring, which imparts unique electronic and steric properties. This structural feature may enhance its reactivity and interaction with biological targets, making it a valuable compound for further research and development .

Properties

IUPAC Name

N-(2-fluorophenyl)-2-[2-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]phenoxy]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18FN3O3/c1-15-7-6-8-16(13-15)22-26-23(30-27-22)17-9-2-5-12-20(17)29-14-21(28)25-19-11-4-3-10-18(19)24/h2-13H,14H2,1H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFZHYBOVAVMPEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=NOC(=N2)C3=CC=CC=C3OCC(=O)NC4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18FN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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